1,13-Tridecanediol
Overview
Description
1,13-Tridecanediol is an organic compound with the chemical formula C₁₃H₂₈O₂. It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) located at the first and thirteenth positions of a thirteen-carbon alkane chain. This compound is typically found as a white crystalline solid and is known for its solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .
Mechanism of Action
Target of Action
1,13-Tridecanediol, also known as Tridecane-1,13-diol, is a compound that is primarily synthesized from furfural . The primary targets of this compound are the C═C and C═O bonds, which are hydrogenated during the initial stages of its synthesis .
Mode of Action
The compound interacts with its targets through a process involving aldol condensation to build C13 intermediates and further hydrodeoxygenation . During this process, Raney Ni exhibits excellent catalytic performance for the initial hydrogenation of the C═C and C═O bonds .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of C13 intermediates through aldol condensation and their subsequent hydrodeoxygenation . The compound’s interaction with its targets results in changes in these pathways, leading to the production of this compound .
Pharmacokinetics
The compound’s synthesis process suggests that its bioavailability may be influenced by the efficiency of the hydrogenation process and the presence of catalysts such as raney ni .
Result of Action
The result of the action of this compound is the production of the compound itself. After optimization, the yield of this compound could be straightforwardly up to 57.93% in water, and it would improve to 76.51% (69.64% based on furfural) by introducing trace amounts of methanol .
Biochemical Analysis
Biochemical Properties
It is known that it can be produced from furfural through a process involving aldol condensation to build C13 intermediates and further hydrodeoxygenation
Molecular Mechanism
It is known that the compound can be produced from furfural through a process involving aldol condensation to build C13 intermediates and further hydrodeoxygenation
Metabolic Pathways
It is known that the compound can be produced from furfural through a process involving aldol condensation to build C13 intermediates and further hydrodeoxygenation
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Tridecanediol can be synthesized through various chemical methods. One common approach involves the aldol condensation of furfural to build C₁₃ intermediates, followed by hydrodeoxygenation. In this process, Raney nickel is used as a catalyst for the initial hydrogenation of carbon-carbon and carbon-oxygen double bonds, achieving a yield of 98.30%. Further dehydroxylation and ring-opening reactions are facilitated by palladium on titanium dioxide-zirconium dioxide (Pd/TiO₂-ZrO₂), which enhances the catalytic performance due to the synergistic effect of titanium dioxide and zirconium dioxide .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of 1,13-tridecanol, which is then subjected to acid-catalyzed reactions under controlled temperature and pressure to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1,13-Tridecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds or other substituted derivatives.
Scientific Research Applications
1,13-Tridecanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 1,10-Decanediol
- 1,12-Dodecanediol
- 1,14-Tetradecanediol
- 1,16-Hexadecanediol
Comparison: 1,13-Tridecanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to shorter-chain diols like 1,10-Decanediol, this compound has a higher molecular weight and different solubility properties. Longer-chain diols such as 1,16-Hexadecanediol exhibit different physical properties, such as melting and boiling points, due to the increased chain length .
Properties
IUPAC Name |
tridecane-1,13-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPYODGJFPWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453878 | |
Record name | 1,13-Tridecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-52-2 | |
Record name | 1,13-Tridecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,13-Tridecanediol?
A1: this compound has the molecular formula C13H28O2. [] Its structure consists of a thirteen-carbon chain with hydroxyl groups (-OH) at each end. While spectroscopic data isn't provided in the provided abstracts, X-ray diffraction studies have revealed its crystal structure. [, ]
Q2: How does the structure of this compound relate to its physical properties?
A2: The crystal structure of this compound reveals a layered structure similar to smectic A liquid crystals. [] The molecules arrange themselves with their long axes parallel, forming layers along the a-axis. This layered arrangement is likely influenced by the molecule's long hydrophobic chain and the hydrogen bonding potential of the terminal hydroxyl groups.
Q3: What is the significance of the heat capacity studies on this compound?
A3: Researchers have investigated the molar heat capacities of a series of alkane-α,ω-diols, including this compound. [] These studies contribute to a broader understanding of the thermodynamic properties of these compounds, which can be valuable for various applications, including material design and understanding phase transitions.
Q4: How can this compound be utilized in organic synthesis?
A4: Research highlights the use of this compound as an alkylating agent in organic synthesis. [] For instance, it can react with butyl cyanoacetate in the presence of an iridium catalyst to produce butyl 2-cyano-15-hydroxypentadecanoate. This intermediate can be further converted to cyclopentadecanolide (CPDL).
Q5: Are there any known biological applications or activities associated with this compound?
A5: While the provided research primarily focuses on the synthesis and physical properties of this compound, one study demonstrates its use as a starting material in the synthesis of (Z)-13-Octadecen-1-yl acetate. [] This compound serves as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis). This suggests potential applications in pest control strategies.
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